molecular formula C10H9BrN2O2 B8085137 Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate

Katalognummer: B8085137
Molekulargewicht: 269.09 g/mol
InChI-Schlüssel: IGRIXOIBIPPFBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position and an ethyl ester group at the 3rd position of the imidazo[1,5-a]pyridine ring. It has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of 6-bromoimidazo[1,5-a]pyridine-3-carboxylic acid. This is achieved by reacting pyridine with malononitrile in an anhydrous organic solvent to form the intermediate product, which is then brominated to yield 6-bromoimidazo[1,5-a]pyridine-3-carboxylic acid . The final step involves esterification of the carboxylic acid with ethanol in the presence of a suitable catalyst to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.

    Coupling Reactions: Catalysts like palladium(II) acetate and ligands such as triphenylphosphine are employed.

Major Products

The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, N-oxides, dehalogenated derivatives, and coupled products with various functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and hydroxy analogs. The bromine atom can participate in specific substitution reactions, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring structure with a bromine atom at the 6-position and an ethyl ester at the carboxylate group. Its molecular formula is C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2} with a molecular weight of 269.10 g/mol. The compound is characterized by high gastrointestinal absorption and the potential to cross the blood-brain barrier, suggesting possible central nervous system effects.

Antibacterial Properties

Recent studies have highlighted the compound's anti-proliferative activity against Streptococcus pneumoniae, a major pathogen responsible for respiratory infections. This compound shows a unique mechanism of action by interacting with the Vitamin K3-binding region of the FtsZ protein, which is essential for bacterial cell division. This interaction disrupts normal cellular functions, leading to inhibited bacterial growth .

Table 1: Inhibition of Streptococcus pneumoniae by this compound

CompoundTargetMIC (µg/mL)Mechanism
This compoundFtsZ protein< 10Inhibits cell division

The compound has been identified as one of the first narrow-spectrum agents targeting FtsZ in S. pneumoniae, providing a promising lead for developing new antimicrobial agents .

Anti-HBV Activity

In addition to its antibacterial properties, this compound derivatives have been evaluated for their anti-hepatitis B virus (HBV) activity. A series of derivatives demonstrated effective inhibition of HBV replication in vitro, with IC50_{50} values ranging from 1.3 to 9.1 µM. This suggests potential applications in treating viral infections .

The primary mode of action for this compound involves its binding to specific proteins involved in bacterial cell division and viral replication. By inhibiting the FtsZ protein in bacteria and potentially targeting viral replication mechanisms in HBV, this compound showcases versatility in its biological effects.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Study on Antibacterial Activity : A recent investigation revealed that this compound significantly inhibits the growth of S. pneumoniae without affecting other bacterial strains, highlighting its specificity and potential as a targeted therapy .
  • Anti-HBV Evaluation : Research involving various derivatives showed promising results against HBV, indicating that modifications to the structure could enhance efficacy while maintaining low toxicity profiles .

Eigenschaften

IUPAC Name

ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-5-8-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRIXOIBIPPFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.